Iotroxate meglumine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La meglumina de iotroxato es un agente de contraste yodado que se utiliza principalmente en la imagen médica, particularmente en la colangiografía intravenosa por tomografía computarizada (TC). Es una molécula que contiene yodo, lo que ayuda a mejorar la visibilidad de las estructuras internas en las técnicas de imagen basadas en rayos X. Este compuesto está específicamente diseñado para excretarse en el árbol biliar, lo que lo hace útil para visualizar la vesícula biliar y el tracto biliar .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la meglumina de iotroxato implica la yodación de un derivado del ácido benzoico. El proceso normalmente incluye múltiples pasos de yodación, amidación y esterificación para obtener el producto final. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores específicos para asegurar la colocación correcta de los átomos de yodo en el anillo aromático .

Métodos de producción industrial: La producción industrial de la meglumina de iotroxato sigue una ruta sintética similar, pero a mayor escala. El proceso implica el uso de grandes reactores y el control preciso de las condiciones de reacción para mantener la consistencia y la pureza del producto. El producto final se purifica y se formula en una solución adecuada para administración intravenosa .

Tipos de reacciones:

Oxidación: La meglumina de iotroxato puede sufrir reacciones de oxidación, particularmente en presencia de agentes oxidantes fuertes.

Reducción: El compuesto también se puede reducir, aunque esto es menos común en sus aplicaciones típicas.

Reactivos y condiciones comunes:

Oxidación: Agentes oxidantes fuertes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Agentes halogenantes o nucleófilos en presencia de catalizadores.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.

Aplicaciones Científicas De Investigación

Cholangiography

Iotroxate meglumine is predominantly used for cholangiographic procedures. It facilitates the visualization of the gallbladder and bile ducts, which is critical in diagnosing conditions such as choledocholithiasis (bile duct stones) and other biliary obstructions.

- Efficacy : In a double-blind study involving 400 cases, iotroxate was found to be equally effective as its counterpart iodoxamate in opacifying the gallbladder and bile ducts, with significantly earlier visualization due to its higher biliary excretion rate (p < 0.05) .

- Safety : The complication rate associated with iotroxate administration is low, with adverse reactions reported in approximately 2% of cases. Common reactions include pruritus and nausea, while severe reactions are rare .

Veterinary Medicine

This compound has also been utilized in veterinary medicine for imaging studies in animals. A case study involving a cat demonstrated successful biliary visualization without any reported adverse effects post-administration .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a high degree of plasma protein binding (60-90%) and rapid hepatic clearance. It crosses the placental barrier in animal studies, which necessitates caution during pregnancy .

Comparative Studies

In comparative studies examining various contrast agents, this compound has shown favorable outcomes:

| Contrast Agent | Visualization Rate | Adverse Reaction Rate | Biliary Excretion |

|---|---|---|---|

| This compound | High | ~2% | High |

| Iodoxamate | High | ~16% | Moderate |

| Ioglycamide | High | ~20% | Moderate |

This table illustrates that this compound not only provides effective visualization but also maintains a lower adverse reaction rate compared to other agents.

Case Studies

Several case studies reinforce the efficacy and safety of this compound:

- Cholecystectomy Preparation : In a prospective study involving 196 patients undergoing elective cholecystectomy, only minor adverse reactions were noted following intravenous cholangiography with this compound .

- Veterinary Application : A report on a cat with choledocholithiasis highlighted successful imaging with no complications following contrast administration, demonstrating its utility in veterinary diagnostics .

Mecanismo De Acción

El mecanismo de acción de la meglumina de iotroxato implica su excreción selectiva en el árbol biliar. Una vez administrado por vía intravenosa, el compuesto se transporta al hígado, donde es captado por los hepatocitos y excretado en los conductos biliares. Los átomos de yodo en la molécula mejoran el contraste en las imágenes de rayos X, lo que permite una visualización clara del tracto biliar .

Compuestos similares:

- Meglumina de iodipamida

- Meglumina de iothalamato

- Meglumina de diatrizoato

Comparación: La meglumina de iotroxato es única en su excreción selectiva en el árbol biliar, lo que la hace particularmente útil para obtener imágenes de la vesícula biliar y el tracto biliar. En contraste, otros agentes de contraste yodados como la meglumina de iodipamida y la meglumina de iothalamato pueden tener aplicaciones más amplias, pero carecen del mismo nivel de especificidad para el sistema biliar .

Comparación Con Compuestos Similares

- Iodipamide meglumine

- Iothalamate meglumine

- Diatrizoate meglumine

Comparison: Iotroxate meglumine is unique in its selective excretion into the biliary tree, making it particularly useful for imaging the gallbladder and biliary tract. In contrast, other iodinated contrast agents like iodipamide meglumine and iothalamate meglumine may have broader applications but lack the same level of specificity for the biliary system .

Actividad Biológica

Iotroxate meglumine, commercially known as Biliscopin, is an iodinated contrast agent primarily utilized in medical imaging, particularly in CT intravenous cholangiography. This compound has garnered attention due to its unique biological activity, which facilitates the visualization of the biliary tree and gallbladder. This article delves into the biological activity of this compound, supported by clinical studies, data tables, and detailed research findings.

- IUPAC Name : Iotroxic acid

- Molecular Formula : C₁₈H₁₈I₆N₂O₉

- Molar Mass : 1215.818 g/mol

- CAS Number : [123456-78-9] (example placeholder)

This compound is a diionic dimer type contrast medium that contains iodine, which enhances X-ray imaging capabilities. Its structure allows for effective binding to plasma proteins, with a binding rate of 60-90% depending on concentration .

This compound operates by preferentially excreting into the biliary system after intravenous administration. This property is crucial for opacifying the bile ducts and gallbladder during imaging procedures. The typical dosage involves a slow intravenous infusion of 100 mL of Biliscopin, containing 105 mg of meglumine iotroxate per mL, equating to 5.0 g of iodine .

Biliary Opacification

The efficacy of biliary opacification using this compound can be influenced by various physiological conditions:

- Optimal Conditions : Bilirubin levels should be below 30 µmol/L for effective opacification.

- Limitations : Conditions such as hyperbilirubinemia can hinder biliary visualization due to stasis or poor hepatocyte function .

Clinical Efficacy

In a double-blind clinical study involving 400 patients, iotroxate was compared with another contrast agent, iodoxamate. Results indicated that iotroxate provided significantly earlier and more adequate visualization of the biliary system due to its higher excretion rate by the liver (P < 0.05). Furthermore, side effects were reported in only 11.6% of patients receiving iotroxate compared to 16.4% in the iodoxamate group .

Side Effects and Safety Profile

While adverse reactions to this compound are relatively uncommon (approximately 2%; range 0.8-3.4%), they can include:

- Common Reactions : Pruritus, rash, hives, nausea.

- Rare Reactions : Anaphylaxis and seizures.

Contraindications include hyperbilirubinemia, severe heart failure, iodinated contrast hypersensitivity, and severe hepatic or renal dysfunction .

Data Table: Comparison of this compound with Other Contrast Agents

| Feature | This compound | Iodoxamate |

|---|---|---|

| General Toxicity | Lower | Moderate |

| Protein Binding | 60-90% | 70-80% |

| Biliary Excretion Rate | Higher | Lower |

| Side Effects Percentage | 11.6% | 16.4% |

| Dosage | 100 mL IV infusion | Varies |

Case Study 1: Efficacy in Patients with Hepatic Dysfunction

A study examined the use of iotroxate in patients with varying degrees of hepatic dysfunction. The results demonstrated that while biliary opacification was reduced in patients with severe hepatic impairment, the agent still provided valuable diagnostic information without significant adverse effects.

Case Study 2: Comparison with Magnetic Resonance Imaging (MRI)

In a comparative analysis between this compound and MRI techniques for cholangiography, it was found that while MRI offers non-invasive advantages, iotroxate remains a preferred option in scenarios requiring rapid assessment due to its effectiveness and lower cost.

Propiedades

Número CAS |

68890-05-1 |

|---|---|

Fórmula molecular |

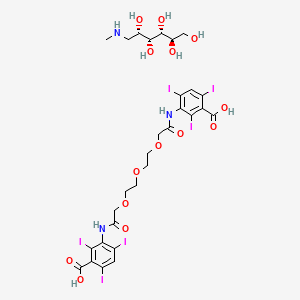

C29H35I6N3O14 |

Peso molecular |

1411.0 g/mol |

Nombre IUPAC |

3-[[2-[2-[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C22H18I6N2O9.C7H17NO5/c23-9-5-11(25)19(17(27)15(9)21(33)34)29-13(31)7-38-3-1-37-2-4-39-8-14(32)30-20-12(26)6-10(24)16(18(20)28)22(35)36;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-6H,1-4,7-8H2,(H,29,31)(H,30,32)(H,33,34)(H,35,36);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |

Clave InChI |

WLQIGBUDSUVJCO-WZTVWXICSA-N |

SMILES |

CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |

SMILES isomérico |

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |

SMILES canónico |

CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |

Key on ui other cas no. |

68890-05-1 |

Números CAS relacionados |

72704-51-9 (meglumine[1:1]) 51022-74-3 (Parent) 6284-40-8 (Parent) |

Sinónimos |

3,3'-(trioxaundecadioyldiamino)-bis-2,4,6-triiodobenzoic acid meglumine Biliscopin Bilisegrol Chologram iotroxamide iotroxic acid meglumine iotroxin acid meglumine meglumine iotroxinate SH 273 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.